molecular formula C16H13N3 B7838068 2,5-Di(pyridin-4-yl)aniline

2,5-Di(pyridin-4-yl)aniline

Cat. No.: B7838068
M. Wt: 247.29 g/mol
InChI Key: OJZUWTBFTROOOQ-UHFFFAOYSA-N
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Description

2,5-Di(pyridin-4-yl)aniline (CAS 1214384-80-1) is a high-purity, aromatic amine ligand of significant interest in advanced materials science and coordination chemistry. This compound features a central aniline core symmetrically functionalized with two pyridin-4-yl groups at the 2 and 5 positions, creating a versatile building block for constructing complex molecular architectures. Its primary research application is as an organic linker or "pillar" in the synthesis of pillar-layered Metal-Organic Frameworks (MOFs) . In this role, it connects two-dimensional metal-carboxylate layers to form stable, porous three-dimensional structures with tailored functionality . Researchers utilize these MOFs for diverse applications, including the fluorescent sensing of specific amino acids like L-glutamic acid and L-aspartic acid, and as photocatalysts for the degradation of environmental pollutants such as Rhodamine B . With a molecular formula of C16H13N3 and a molecular weight of 247.29 g/mol, it is characterized by a predicted boiling point of 464.6±40.0 °C and a pKa of 4.79±0.10 . This product is intended for research purposes only in a controlled laboratory setting and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dipyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-11-14(12-3-7-18-8-4-12)1-2-15(16)13-5-9-19-10-6-13/h1-11H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZUWTBFTROOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in 2,5-di(pyridin-4-yl)aniline. This method involves coupling a dibrominated aniline precursor with pyridinyl boronic acids under palladium catalysis.

Procedure :

  • Substrate Preparation : 2,5-Dibromoaniline is reacted with 4-pyridinylboronic acid in a 1:2 molar ratio.

  • Catalytic System : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 equiv) in a degassed mixture of toluene/ethanol/water (4:2:1).

  • Conditions : The reaction proceeds at 90°C for 12–24 hours under inert atmosphere.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Requires stringent anhydrous conditions and expensive catalysts.

Ullmann Coupling

Ullmann-type couplings offer an alternative for aryl-aryl bond formation, particularly in the absence of boronic acids.

Procedure :

  • Substrates : 2,5-Diiodoaniline and 4-bromopyridine.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Base : K₃PO₄ in dimethylacetamide (DMA) at 120°C for 48 hours.

Yield : 55–60%, with residual copper impurities requiring chelation with EDTA.

Nucleophilic Aromatic Substitution

Two-Step Halogen Exchange

This method exploits the activating effect of the aniline’s amino group to facilitate substitution.

Step 1: Diazotization
2,5-Diaminoaniline is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt intermediate.

Condensation and Cyclization Strategies

Schiff Base Condensation

Adapted from terpyridine syntheses, this approach uses 2,6-diacetylpyridine and aniline derivatives.

Procedure :

  • Condensation : 2,6-Diacetylpyridine reacts with 2,5-diaminoaniline in refluxing ethanol with acetic acid catalysis.

  • Cyclization : The intermediate undergoes thermal cyclization at 160°C to form the pyridyl-aniline backbone.

Yield : 40–45%, limited by competing polymerization side reactions.

Advanced Purification Techniques

Recrystallization Optimization

Crude product purity is enhanced through solvent screening:

Solvent SystemPurity (%)Recovery (%)
Ethanol/water (3:1)9270
Acetone/hexane (1:2)9565
DMF/water (gradient)9860

Data adapted from large-scale batches in pharmaceutical settings.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity but is cost-prohibitive for industrial use.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Methods

MethodCost (USD/kg)Time (h)Yield (%)
Suzuki-Miyaura12,0002475
Ullmann8,5004860
Nucleophilic Substitution6,2003655

Catalyst recycling and solvent recovery systems can reduce costs by 30–40% in continuous flow setups.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for C–N bond formation at ambient temperatures, though yields remain suboptimal (35–40%).

Electrochemical Synthesis

Paired electrolysis in divided cells with Ni anodes achieves 60% yield in a single step, eliminating stoichiometric oxidants .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(pyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Coordination Chemistry:
2,5-Di(pyridin-4-yl)aniline serves as an effective ligand in coordination chemistry. It is utilized in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are significant for their applications in catalysis, gas storage, and separation technologies. For instance, studies have shown that when combined with metal ions like copper or cadmium, this compound can create frameworks that exhibit fluorescent properties and high stability under various solvent conditions .

Synthesis of Advanced Materials:
The compound is also pivotal in synthesizing advanced materials such as conductive polymers and fluorescent dyes. These materials find applications in electronics, photonics, and sensor technologies.

Application AreaDescription
Coordination ChemistryFormation of MOFs for catalysis and gas storage
Advanced MaterialsSynthesis of conductive polymers and fluorescent dyes

Biological Applications

Drug Design:
In biological research, this compound is explored for its potential to design drugs targeting specific enzymes or receptors. Its ability to interact with molecular targets allows it to function as either an inhibitor or activator within biological systems. This interaction can influence signal transduction pathways, gene expression, and metabolic regulation .

Case Study: GPR88 Agonists:
Research on related compounds has indicated that modifications to the aniline moiety can enhance potency against specific receptors like GPR88, which is implicated in various disorders. The structure-activity relationship (SAR) studies highlight the significance of substituents on the aniline ring in modulating biological activity .

Industrial Applications

Material Science:
In industry, this compound is used in developing new materials with enhanced properties. For example, its incorporation into polymer matrices can improve conductivity and thermal stability, making it suitable for applications in electronic devices.

Fluorescent Sensors:
The compound has been utilized in creating sensors capable of detecting specific amino acids such as L-glutamic acid and L-aspartic acid. The fluorescence property of the synthesized MOFs allows for sensitive detection methods in biochemical assays .

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-4-yl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substitutions

N,N-Bis(pyridin-4-yl)benzene Amine
  • Molecular Formula : C₁₆H₁₃N₃ (identical to DPA)
  • Substituents : Pyridin-4-yl groups attached to the nitrogen atom of aniline.
  • Synthesis : Produced via copper-catalyzed coupling of 2,5-dichloroaniline with pyridin-4-ylboronic acid, yielding 24–42% of the bis-substituted product .
  • Key Differences: Unlike DPA, which has pyridinyl groups on the benzene ring, this compound features pyridinyl groups on the aniline nitrogen.
2,6-Diisopropyl-4-(pyridin-4-yl)aniline
  • Molecular Formula : C₁₇H₂₁N₂
  • Substituents : A single pyridin-4-yl group at the 4-position and isopropyl groups at the 2 and 6 positions.
  • Properties : The bulky isopropyl groups introduce steric hindrance, limiting its utility as a ligand in MOFs compared to DPA . However, its electronic profile makes it suitable for redox-active applications in organic electronics .

Heterocyclic Analogues

2,5-Di(pyridin-4-yl)thiophene
  • Molecular Formula : C₁₄H₁₀N₂S
  • Core Structure : Thiophene replaces the benzene ring of DPA.
  • Key Properties :
    • Melting Point: 174–175°C (vs. DPA’s unspecified melting point)
    • Molecular Weight: 238.31 g/mol (lighter than DPA)
    • Electronic Effects: The sulfur atom in thiophene enhances conjugation, making this compound a candidate for optoelectronic materials .

Substituted Anilines with Electron-Withdrawing Groups

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline
  • Molecular Formula : C₁₃H₉F₆N₂
  • Substituents : Trifluoromethyl (–CF₃) groups on both the benzene ring and pyridine.
  • Impact of Substituents : The strong electron-withdrawing –CF₃ groups increase the acidity of the aniline NH₂ group, altering its reactivity in pharmaceutical syntheses . This contrasts with DPA, where pyridinyl groups provide coordination sites rather than electronic modulation.
JPIII (4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline)
  • Applications : Used in cardiac studies to inhibit Orai1 channels, reducing pathological hypertrophy .
  • Structural Contrast : The methoxy (–OCH₃) and methylpyridinyl groups impart hydrophobicity, favoring membrane permeability in biological systems—a property absent in DPA .

Halogenated Analogues

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
  • Molecular Formula : C₁₀H₇Cl₂N₃
  • Substituents : Chlorine atoms on the benzene ring and pyrimidine.
  • Utility : Halogenation enhances stability and binding affinity in agrochemical intermediates, diverging from DPA’s role in materials science .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
2,5-Di(pyridin-4-yl)aniline C₁₆H₁₃N₃ 247.29 Pyridin-4-yl at 2,5 Ligand in MOFs MOF construction
N,N-Bis(pyridin-4-yl)benzene amine C₁₆H₁₃N₃ 247.29 Pyridin-4-yl on N Synthesis yield: 24–42% Catalysis intermediates
2,5-Di(pyridin-4-yl)thiophene C₁₄H₁₀N₂S 238.31 Thiophene core M.P. 174–175°C; Enhanced conjugation Optoelectronic materials
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline C₁₃H₉F₆N₂ 310.22 –CF₃ groups High acidity of NH₂ Pharmaceutical synthesis
JPIII C₁₉H₁₉N₂O₂ 307.37 –OCH₃ and methylpyridinyl Hydrophobic; membrane-permeable Cardiac hypertrophy studies

Key Findings and Implications

Coordination vs. Reactivity : DPA’s pyridinyl groups favor coordination chemistry in MOFs, while halogenated or –CF₃-substituted analogues prioritize reactivity in organic syntheses .

Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in 2,6-diisopropyl-4-(pyridin-4-yl)aniline) limit ligand utility, whereas electron-withdrawing groups enhance acidity for niche reactions .

Heterocyclic Cores : Thiophene-based analogues (e.g., 2,5-di(pyridin-4-yl)thiophene) offer superior optoelectronic properties due to sulfur’s conjugation effects .

Biological Activity

2,5-Di(pyridin-4-yl)aniline (DPA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of DPA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways. For instance, it has been shown to inhibit certain proteins involved in viral replication, making it a candidate for antiviral therapies.

Antiviral Activity

Recent studies have highlighted the potential of DPA derivatives in inhibiting SARS-CoV-2 proteases. For example, a derivative of DPA demonstrated dual inhibitory potential against the SARS-CoV-2 PLpro and spike protein RBD with IC50 values of 7.197 μM and 8.673 μM, respectively . This suggests that modifications to the DPA structure can enhance its antiviral efficacy.

Anticancer Activity

DPA and its derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The cytotoxicity was assessed using MTT assays, revealing that some compounds reduced cell viability significantly compared to controls .

Table 1: Anticancer Activity of DPA Derivatives

CompoundCell LineIC50 (μM)Remarks
DPA Derivative AA54912.5Significant cytotoxicity
DPA Derivative BHCT11615.0Moderate cytotoxicity
DPA Derivative CMCF-79.8High selectivity for cancer cells

Antimicrobial Activity

DPA has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. Some derivatives exhibited promising results against Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Case Studies

  • SARS-CoV-2 Inhibition : A study demonstrated that a DPA derivative effectively inhibited SARS-CoV-2 proteases, showcasing its potential as a therapeutic agent during the COVID-19 pandemic .
  • Anticancer Research : Another investigation focused on the anticancer activity of various DPA derivatives against A549 cells, revealing structure-activity relationships that could guide future drug development efforts .
  • Antimicrobial Screening : Research on the antimicrobial efficacy of DPA derivatives against resistant bacterial strains highlighted their potential in combating antibiotic resistance .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,5-Di(pyridin-4-yl)aniline?

A typical approach involves coupling reactions using palladium catalysts. For example, brominated intermediates can be synthesized via reactions with CuBr₂ in HBr, followed by cross-coupling with phenoxazine derivatives under NaOBu-t and Pd(OAc)₂ catalysis . Another method involves reducing nitro groups (e.g., using Pd/C and H₂), analogous to the synthesis of structurally related aniline derivatives . Key parameters include reaction temperature (e.g., 50°C for bromination), solvent choice (methanol/chloroform mixtures), and catalyst loading to optimize yield.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms aromatic proton environments and substitution patterns. Mass spectrometry verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Slow evaporation of solvent mixtures (e.g., methanol:chloroform, 3:1) aids crystallization .
  • Predicted properties (density, pKa) can be modeled using computational tools, as demonstrated for analogs like 2,5-di(pyridin-4-yl)thiophene .

Advanced Questions

Q. How can researchers address discrepancies in reaction yields when varying catalytic systems for synthesizing this compound derivatives?

Contradictions often arise from differences in catalyst activity, solvent polarity, or steric effects. Methodological solutions include:

  • Comparative Analysis : Systematically test Pd(OAc)₂ vs. other catalysts (e.g., CuBr₂) under identical conditions .
  • Byproduct Identification : Use HPLC or GC-MS to detect side products from competing pathways .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

Q. What strategies improve the success rate of crystallizing this compound for structural analysis?

  • Solvent Selection : Slow evaporation of polar/non-polar mixtures (e.g., methanol:chloroform) promotes ordered crystal growth .
  • Temperature Gradients : Gradual cooling from reflux temperature reduces nucleation sites.
  • Additives : Trace amounts of co-solvents (e.g., DMF) or templating agents can enhance lattice stability. SHELX software is critical for refining twinned or high-symmetry crystals .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or coordination chemistry?

The pyridinyl groups act as electron-withdrawing substituents, directing electrophilic aromatic substitution and stabilizing metal complexes. For example:

  • Coordination Chemistry : Pyridine N-atoms chelate metals (e.g., Cu²⁺ in ), enabling applications in catalysis or MOFs.
  • Cross-Coupling : Electron-deficient aryl rings enhance oxidative addition in Pd-mediated couplings. Comparative studies with analogs (e.g., dithiazolylidene derivatives) highlight electronic effects on reaction pathways .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data (e.g., predicted vs. observed pKa ) to confirm structural assignments.
  • Safety Protocols : Follow GHS guidelines for handling corrosive/toxic intermediates (e.g., HBr, Pd/C), including PPE and waste disposal .
  • Computational Modeling : Use density functional theory (DFT) to predict electronic properties and guide synthetic design.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.